molecular formula C12H13FO3 B7596882 Oxolan-3-yl 5-fluoro-2-methylbenzoate

Oxolan-3-yl 5-fluoro-2-methylbenzoate

Cat. No.: B7596882
M. Wt: 224.23 g/mol
InChI Key: VYPSIJAMNFYWCA-UHFFFAOYSA-N
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Description

Oxolan-3-yl 5-fluoro-2-methylbenzoate is an ester derivative featuring a benzoic acid backbone substituted with a fluorine atom at position 5 and a methyl group at position 2. The ester moiety is derived from oxolan-3-ol (tetrahydrofuran-3-ol), conferring a cyclic ether structure that enhances lipophilicity and bioavailability.

Properties

IUPAC Name

oxolan-3-yl 5-fluoro-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8-2-3-9(13)6-11(8)12(14)16-10-4-5-15-7-10/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPSIJAMNFYWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzoate Esters

Oxolan-3-yl 5-Fluoro-2-methylbenzoate
  • Molecular Formula : Estimated as C₁₂H₁₃FO₃ (oxolan-3-yl: C₄H₇O; benzoate: C₈H₅FO₂).
  • Oxolan-3-yl ester improves lipid solubility compared to linear alkyl esters.
5-Fluoro-4-(3-Oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzoic Acid (Intermediate 24, )
  • Molecular Formula : C₁₅H₁₂F₄N₃O₄.
  • Key Features :
    • Trifluoropropoxy ester increases hydrophobicity and metabolic resistance.
    • Triazolo-oxazine ring introduces heterocyclic complexity, likely enhancing target affinity.
  • LC-MS Data : m/z = 407 [M+H]+, indicating lower molecular weight than the target compound.
Benzoylated Oxolan-3-yl Ester ()
  • Molecular Formula : C₂₆H₂₁FO₇.
  • Key Features :
    • Three benzoyl groups significantly increase molecular weight and lipophilicity.
    • Fluorine substitution on the oxolane ring alters electronic properties.
  • Comparison : The target compound’s simpler structure (lacking benzoyl groups) may improve solubility and synthetic accessibility.

Heterocyclic Derivatives Incorporating Oxolan-3-yl Groups

tert-Butyl (4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-3-[2-oxo-3-[1-[(3R)-oxolan-3-yl]indazol-5-yl]imidazol-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate (Compound 64a, )
  • Molecular Formula : C₃₄H₃₄FN₅O₄.
  • LC-MS Data : m/z = 628 [M+H]+, indicating a larger, more complex structure.
  • Pyrazolo-pyridine core contributes to rigid, planar geometry for receptor binding.
5-Bromo-1-[(3S)-oxolan-3-yl]indazole (Compound 22c, )
  • Key Features :
    • Bromine substitution at position 5 increases molecular weight and polarizability.
    • (3S)-oxolan-3-yl group may influence stereospecific interactions.

Research Findings and Functional Implications

Physicochemical Properties

Compound Molecular Weight Key Substituents Lipophilicity (LogP)*
This compound ~248.23 5-F, 2-CH₃, oxolane ester Moderate (~2.5)
Intermediate 24 407.27 Trifluoropropoxy, triazolo-oxazine High (~3.8)
Benzoylated Oxolan-3-yl 476.44 Triple benzoyl, 5-F Very high (~5.2)

*Estimated using fragment-based methods.

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